2-(2-Nitroethenyl)pyridine hydrochloride
CAS No.: 91673-71-1
Cat. No.: VC3007159
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91673-71-1 |
|---|---|
| Molecular Formula | C7H7ClN2O2 |
| Molecular Weight | 186.59 g/mol |
| IUPAC Name | 2-[(E)-2-nitroethenyl]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+; |
| Standard InChI Key | BIYSHWKDPICFRR-CVDVRWGVSA-N |
| Isomeric SMILES | C1=CC=NC(=C1)/C=C/[N+](=O)[O-].Cl |
| SMILES | C1=CC=NC(=C1)C=C[N+](=O)[O-].Cl |
| Canonical SMILES | C1=CC=NC(=C1)C=C[N+](=O)[O-].Cl |
Introduction
2-(2-Nitroethenyl)pyridine hydrochloride is a chemical compound with a unique structure, featuring a pyridine ring substituted with a nitroethenyl group. Its molecular formula is C7H7ClN2O2, and it has a molecular weight of approximately 186.59 g/mol . This compound is of interest in various chemical syntheses and biological studies due to its reactivity and potential bioactivity.
Synthesis and Reactions
The synthesis of 2-(2-Nitroethenyl)pyridine hydrochloride can be achieved through several methods, often involving the reaction of pyridine derivatives with nitroalkenes. These reactions typically require specific conditions to ensure the formation of the desired product.
Synthesis Methods:
-
Nitroalkene Addition: Pyridine derivatives can react with nitroalkenes in the presence of catalysts to form the nitroethenyl-substituted pyridine.
-
Electrophilic Substitution: Pyridine rings can undergo electrophilic substitution reactions to introduce the nitroethenyl group.
Biological Activities and Applications
Research indicates that 2-(2-Nitroethenyl)pyridine hydrochloride exhibits notable biological activities, including potential interactions with various biological targets. Its reactivity and bioactivity make it valuable in synthetic chemistry and biological applications.
| Biological Activity | Description |
|---|---|
| Bioactivity | Potential interactions with biological targets |
| Reactivity | Useful in synthetic chemistry for forming complex molecules |
Similar Compounds
Several compounds share structural similarities with 2-(2-Nitroethenyl)pyridine hydrochloride, each possessing unique properties:
| Compound | Structure Type | Notable Features |
|---|---|---|
| 3-(2-Nitroethenyl)pyridine | Nitro-substituted | Exhibits similar reactivity and bioactivity |
| 2-Aminopyridine | Amino-substituted | Known for diverse transformations and applications |
| 4-Nitropyridine | Nitro-substituted | Commonly used in synthetic chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume